molecular formula C11H12N2O B12124497 1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 78661-77-5

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12124497
CAS No.: 78661-77-5
M. Wt: 188.23 g/mol
InChI Key: IBFCMUCUHVGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and two methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with acetic anhydride, followed by cyclization with formaldehyde under acidic conditions. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines, each with distinct chemical and physical properties.

Scientific Research Applications

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.

    Medicine: Research on its pharmacological properties helps in the development of new anxiolytic and hypnotic drugs.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Effective in the treatment of seizure disorders and panic attacks.

Uniqueness

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its dual methyl groups contribute to its potency and selectivity in binding to GABA receptors, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

78661-77-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,4-dimethyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H12N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3

InChI Key

IBFCMUCUHVGBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.